N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Overview
Description
N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (MDT) is a heterocyclic compound that is used in a variety of scientific research applications. It is a versatile compound that has a wide range of potential applications in the fields of organic chemistry, biochemistry, and pharmacology. MDT has been used in the synthesis of various other compounds, as well as in the study of its biochemical and physiological effects.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound can be used in the synthesis of heterocyclic compounds . A reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions produced a new compound with 88% yield .
Development of Hole Transporting Materials (HTMs) for Perovskite Solar Cells
The compound can be used as a basis for the development of Hole Transporting Materials (HTMs) for perovskite solar cells . Two N,N-bis(4-methoxyphenyl) naphthalen-2-amine derivative-based HTMs with different conjugated p-bridge cores of fused aromatic ring were designed and investigated by DFT and TD-DFT in combination with Marcus theory .
Schiff Bases Reduction Route
The compound can be synthesized via the Schiff bases reduction route . The molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were reported, which consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .
Mechanism of Action
Target of Action
Similar compounds have been reported to target epidermal growth factor receptor (egfr) and vascular endothelial growth factor receptor-2 (vegfr-2) in the treatment of triple-negative cancer . These receptors play a crucial role in cell proliferation and angiogenesis, respectively.
Mode of Action
It’s likely that it interacts with its targets (egfr and vegfr-2) by binding to their active sites, thereby inhibiting their activity . This interaction could lead to changes in cellular processes such as cell proliferation and angiogenesis.
Biochemical Pathways
Inhibition of EGFR and VEGFR-2 can disrupt these pathways, leading to downstream effects such as reduced cell growth and angiogenesis .
Pharmacokinetics
Similar compounds have been reported to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good bioavailability.
Result of Action
Based on its potential targets, it may inhibit cell proliferation and angiogenesis, which could potentially be beneficial in the treatment of diseases such as cancer .
properties
IUPAC Name |
N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-13-9-4-2-8(3-5-9)12-10-11-6-7-14-10/h2-5H,6-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOIFJBMNPJTJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971674 | |
Record name | N-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90971674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56242-67-2 | |
Record name | 4,5-Dihydro-N-(4-methoxyphenyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56242-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC157319 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157319 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90971674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(P-ANISIDINO)-2-THIAZOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.